1-Methyladenosine
Overview
Description
Synthesis Analysis
The synthesis of m1A in RNA is catalyzed by specific methyltransferases. For example, in human mitochondria, Trmt61B has been identified as a methyltransferase responsible for m1A modification at position 58 of tRNA(Leu(UUR)), tRNA(Lys), and tRNA(Ser(UCN)) (Chujo & Suzuki, 2012). This enzyme works by transferring a methyl group from S-adenosylmethionine (AdoMet) to the adenosine base, highlighting the enzymatic specificity and the role of the methyltransferase complex in the m1A modification process.
Molecular Structure Analysis
The molecular structure of m1A involves a methyl group attached to the nitrogen atom of the adenosine base. This modification can influence the structural conformation of RNA molecules. For instance, the protonation of m1A and other modified nucleosides occurs in specific rings, affecting the RNA's three-dimensional structure and its interactions with proteins and other molecules (Sierzputowska-Gracz, Gopal, & Agris, 1986).
Chemical Reactions and Properties
m1A is involved in reversible and dynamic chemical reactions within RNA molecules. Its methylation and demethylation are crucial for RNA metabolism and function. For example, ALKBH3, a known DNA/RNA demethylase, can reverse m1A methylation in mRNA, demonstrating the dynamic nature of this modification (Li et al., 2016).
Scientific Research Applications
Post-transcriptional RNA Modification
1-Methyladenosine (m1A) is a significant post-transcriptional RNA modification. It is prevalent in Homo sapiens mRNA and has a distinct topology and dynamics in mRNA, identified through transcriptome-wide profiling techniques like m1A-ID-seq. m1A is enriched in the 5' untranslated region of mRNA transcripts and is reversible, highlighting its potential role in epigenetic regulation and response to stimuli (Li et al., 2016).
Detection and Analysis
m1A has applications in biomarker detection, particularly in cancer research. For example, molecularly imprinted polymers (MIPs) have been developed for selective extraction of 1-methyladenosine from human urine, aiding in the detection and analysis of this modification as a potential cancer marker (Scorrano et al., 2010).
Role in Mitochondrial Function
Trmt61B is identified as a mitochondria-specific tRNA methyltransferase responsible for m1A58 in human mitochondrial tRNAs. Understanding the role of m1A in mitochondrial tRNAs can shed light on mitochondrial function and associated disorders (Chujo & Suzuki, 2012).
Epitranscriptomic Research
m1A plays a crucial role in epitranscriptomics, affecting RNA fate and gene expression. Programmable RNA m1A demethylation tools like REMOVER enable targeted RNA demethylation, aiding in the study of specific m1A-modified transcripts and their phenotypic outcomes (Xie et al., 2021).
Predictive Modeling and Bioinformatics
DeepM6ASeq-EL is an example of applying machine learning for the prediction of m6A sites, a related modification, in RNA sequences. These predictive models are crucial for bioinformatics research, helping to understand the distribution and function of these modifications in various biological processes (Chen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLSDSUCHVORB-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864632 | |
Record name | 1-Methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methyladenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methyladenosine | |
CAS RN |
15763-06-1 | |
Record name | 1-Methyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15763-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyladenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003331 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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